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2-(1H-imidazol-4-yl)butanoicacid

Cat. No.: B13060363
M. Wt: 154.17 g/mol
InChI Key: CALUCVGXLIRBGR-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Bioactive Molecules

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the study of life processes. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly important scaffold in medicinal chemistry. nih.govresearchgate.netlongdom.org It is a component of essential biological molecules like the amino acid histidine and purines. researchgate.net The presence of the imidazole moiety in a wide array of therapeutic agents, including antibacterial, antifungal, anticancer, and anti-inflammatory drugs, underscores its privileged status in drug discovery. nih.govnih.govresearchgate.net The imidazole nucleus can interact with various biological targets through hydrogen bonding and other non-covalent interactions, contributing to the pharmacological activity of the molecule. nih.gov

Structural Framework and Potential for Biological Interactions

The structure of 2-(1H-imidazol-4-yl)butanoic acid features a butanoic acid group attached to the fourth position of an imidazole ring. This arrangement provides a framework with distinct regions for potential biological interactions. The imidazole ring, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a crucial feature for binding to biological macromolecules like proteins and enzymes. nih.gov The butanoic acid portion, a short-chain fatty acid, introduces a carboxylic acid functional group. wikipedia.org This group is ionizable at physiological pH, which can influence the molecule's solubility and its ability to interact with positively charged residues on biological targets. The combination of the aromatic, heterocyclic imidazole and the aliphatic carboxylic acid chain creates a molecule with both hydrophilic and potentially lipophilic characteristics, which can be advantageous for its pharmacokinetic profile.

Significance of Imidazole and Butanoic Acid Moieties in Research

The imidazole moiety is a cornerstone in the development of bioactive compounds. longdom.orgnih.gov Its derivatives have been extensively studied and have led to the development of numerous drugs with a broad spectrum of activities. researchgate.net The versatility of the imidazole ring allows for various substitutions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to optimize their biological effects. researchgate.net

Butanoic acid, also known as butyric acid, and its derivatives are also recognized for their biological importance. wikipedia.orgresearchgate.net Butyric acid itself is a short-chain fatty acid produced in the colon by the fermentation of dietary fiber and is known to have a role in gut health. wikipedia.org Derivatives of butanoic acid are explored for a range of therapeutic applications. ontosight.aibiointerfaceresearch.com For instance, certain butanoic acid derivatives have been investigated for their potential as antifungal agents, where the carboxylic acid moiety can be a key interacting group. ontosight.ai The incorporation of a butanoic acid side chain into a heterocyclic structure is a common strategy in medicinal chemistry to modulate the compound's properties and enhance its biological activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B13060363 2-(1H-imidazol-4-yl)butanoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

CALUCVGXLIRBGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1h Imidazol 4 Yl Butanoic Acid

Retrosynthetic Analysis and Key Intermediate Identification

A retrosynthetic analysis of 2-(1H-imidazol-4-yl)butanoic acid primarily involves disconnecting the molecule at the bond between the butanoic acid side chain and the imidazole (B134444) ring. This leads to two main precursor fragments: an imidazole-containing unit and a butanoic acid synthon.

A logical disconnection breaks the C2-C4 bond, suggesting a nucleophilic substitution reaction. This would involve a nucleophilic butanoate equivalent and an electrophilic 4-substituted imidazole. Key intermediates for such a strategy could include:

4-(halomethyl)-1H-imidazole: A reactive electrophile where the halogen (typically chlorine or bromine) can be displaced.

A diethyl 2-ethylmalonate anion: A common nucleophile in the synthesis of substituted carboxylic acids.

Alternatively, the imidazole ring itself can be constructed in the later stages of the synthesis. This approach might start with a precursor already containing the butanoic acid chain, with the imidazole ring being formed from an appropriate acyclic precursor.

Classical Organic Synthesis Approaches

Traditional methods for synthesizing molecules like 2-(1H-imidazol-4-yl)butanoic acid often rely on well-established, multi-step reaction sequences.

Formation of the Butanoic Acid Core

The butanoic acid portion of the molecule can be assembled using standard organic transformations. A prominent method is the malonic ester synthesis. This would involve the alkylation of a malonic ester, such as diethyl malonate, with an ethyl halide to introduce the ethyl group at the alpha position. Subsequent hydrolysis and decarboxylation would then yield the desired butanoic acid framework.

Construction and Functionalization of the Imidazole Ring

The imidazole ring is a common heterocyclic motif, and several named reactions can be employed for its synthesis. wikipedia.orgpharmaguideline.comtsijournals.com These methods are often categorized by the number of bonds formed during the ring-forming step. rsc.org

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.org While versatile for creating substituted imidazoles, controlling the regiochemistry for a 4-substituted product can be a challenge. wikipedia.org

Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to yield chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: This route can produce imidazoles through the reaction of α-amino ketones with cyanates or related compounds. pharmaguideline.com

Once the imidazole ring is formed, it may require functionalization to introduce a handle at the 4-position for coupling, such as a halomethyl group.

Coupling Strategies for the Imidazole and Butanoic Acid Fragments

With both the imidazole and butanoic acid fragments in hand, the final step is their union. A common strategy involves the alkylation of a carbanion derived from a butanoic acid precursor with a 4-(halomethyl)imidazole. For example, the enolate of diethyl 2-ethylmalonate can act as a nucleophile to displace the halide from 4-(chloromethyl)-1H-imidazole.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modern and efficient method for forming carbon-carbon bonds between heterocyclic and aliphatic fragments, provided suitable boronic acid or halide derivatives of the respective fragments are available. acs.org

Modern Synthetic Transformations

Contemporary organic synthesis emphasizes efficiency, selectivity, and the development of environmentally benign methods. For a chiral molecule like 2-(1H-imidazol-4-yl)butanoic acid, asymmetric synthesis is a key consideration.

Catalytic Reactions for Asymmetric Synthesis

The development of catalytic asymmetric methods allows for the direct synthesis of a single enantiomer of the target molecule, which is often crucial for its biological activity.

Asymmetric Hydrogenation: A prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst. This would establish the stereocenter at the 2-position of the butanoic acid chain with high enantioselectivity.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric aldol (B89426) or Michael reactions, which could be key steps in building the chiral butanoic acid fragment. acs.org The use of chiral Brønsted acids can also be employed to control the stereochemistry of reactions involving imines. nih.gov

Enzymatic Resolutions: Biocatalytic methods, using enzymes like lipases, can selectively react with one enantiomer of a racemic mixture of the final product or an intermediate ester, allowing for the separation of the enantiomers. Alkane-oxidizing bacteria have also been shown to produce imidazol-2-yl amino acids, including butanoic acid derivatives, through biotransformation. nih.gov

The following table provides a summary of the key synthetic strategies discussed:

Synthetic ApproachDescriptionKey Intermediates/Reagents
Retrosynthetic Analysis Disconnection of the C2-C4 bond between the imidazole and butanoic acid moieties.4-(halomethyl)-1H-imidazole, Diethyl 2-ethylmalonate anion
Classical Synthesis Stepwise construction of the butanoic acid core and imidazole ring, followed by coupling.Diethyl malonate, Ethyl halide, 1,2-dicarbonyl compounds, Aldehydes, Ammonia
Modern Catalytic Methods Use of catalysts to achieve asymmetric synthesis and improve efficiency.Chiral transition metal catalysts, Chiral organocatalysts, Enzymes (e.g., lipases)

Enantioselective Synthesis of 2-(1H-Imidazol-4-yl)butanoic Acid Stereoisomers

The development of synthetic routes to enantiomerically pure 2-(1H-imidazol-4-yl)butanoic acid is crucial for studying its stereospecific interactions in biological systems. Methodologies for achieving this include the use of chiral auxiliaries and asymmetric catalysis.

One potential strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. While a direct application to 2-(1H-imidazol-4-yl)butanoic acid is not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries are well-established. For instance, chiral oxazolidinones can be acylated with a butanoyl derivative, followed by stereoselective alkylation or other modifications at the α-position, and subsequent cleavage of the auxiliary to yield the desired enantiomer of the carboxylic acid.

Asymmetric catalysis offers another powerful approach. Chiral catalysts can facilitate the enantioselective transformation of a prochiral substrate. For example, the asymmetric reduction of a ketone precursor, such as 1-(1H-imidazol-4-yl)butan-2-one, using a chiral reducing agent like a BINAL-H complex, could yield a chiral alcohol. This alcohol could then be further elaborated to the target carboxylic acid. The effectiveness of such an approach has been demonstrated in the synthesis of other chiral imidazole-containing compounds. In one study, the asymmetric reduction of 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone with a chiral BINAL-H reagent was a key step in the preparation of the enantiomers of an inhibitor of allene (B1206475) oxide synthase. youtube.com

A hypothetical enantioselective synthesis of (R)- or (S)-2-(1H-imidazol-4-yl)butanoic acid could involve the following conceptual steps:

Preparation of a prochiral precursor: Synthesis of a suitable starting material, such as ethyl 2-(1H-imidazol-4-yl)-2-oxoacetate.

Asymmetric hydrogenation: Use of a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) to stereoselectively reduce the ketone, yielding a chiral α-hydroxy ester.

Conversion to the butanoic acid: A two-step process involving the conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate), followed by displacement with a methyl group using an organocuprate reagent. Subsequent hydrolysis of the ester would yield the final product.

The diastereomeric and enantiomeric excess of the product would be highly dependent on the choice of chiral catalyst and reaction conditions.

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of 2-(1H-imidazol-4-yl)butanoic acid requires careful optimization of various reaction parameters to maximize the yield and ensure high purity of the final product. Key factors that influence the outcome of the synthesis include the choice of solvent, reaction temperature, catalyst, and reaction time.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of a 2-(1H-imidazol-4-yl)butanoic Acid Precursor

EntrySolventTemperature (°C)Catalyst (mol%)Time (h)Yield (%)
1Toluene80None24<10
2Acetonitrile (B52724)80None2415
3DMF100None1225
4Acetonitrile80Cu(OTf)₂ (10)1265
5Acetonitrile100Cu(OTf)₂ (10)878
6Acetonitrile100CuCl₂ (10)872
7Acetonitrile100FeCl₃ (10)855
8Acetonitrile100Cu(OTf)₂ (5)1275
9Acetonitrile100Cu(OTf)₂ (15)879

This table is a hypothetical representation based on general principles of reaction optimization for similar heterocyclic compounds and does not represent actual experimental data for the synthesis of 2-(1H-imidazol-4-yl)butanoic acid.

The data in the hypothetical table illustrates a typical optimization process. The initial screening of solvents (Entries 1-3) would likely show that a polar aprotic solvent like acetonitrile or DMF gives better results than a nonpolar solvent like toluene. The introduction of a Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂), would be expected to significantly improve the yield (Entry 4). Further optimization of temperature and catalyst loading (Entries 5-9) would then be carried out to fine-tune the reaction for the best possible outcome. Purity would be assessed at each stage using techniques like HPLC and NMR spectroscopy.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of 2-(1H-imidazol-4-yl)butanoic acid are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The introduction of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) allows for the tracking of the molecule and its fragments using techniques like mass spectrometry and NMR spectroscopy.

The synthesis of deuterium-labeled 2-(1H-imidazol-4-yl)butanoic acid can be achieved through methods such as isotope exchange reactions. For example, L-histidine, a closely related amino acid, has been successfully labeled with deuterium at the C-5 position of the imidazole ring. nih.gov This was accomplished by an isotope exchange method in a fully deuterated medium. A similar strategy could be applied to 2-(1H-imidazol-4-yl)butanoic acid.

Table 2: Potential Strategies for the Synthesis of Isotopically Labeled 2-(1H-Imidazol-4-yl)butanoic Acid

IsotopePosition of LabelSynthetic PrecursorLabeling ReagentMethod
²H (D)Imidazole Ring (C-2, C-5)2-(1H-imidazol-4-yl)butanoic acidD₂O, DClAcid-catalyzed H/D exchange
²H (D)Butanoic acid chain2-(1H-imidazol-4-yl)but-2-enoic acidD₂, Pd/CCatalytic deuteration
¹³CCarboxyl group (C-1)3-(1H-imidazol-4-yl)-1-bromopropaneK¹³CNNucleophilic substitution followed by hydrolysis
¹³CImidazole Ring¹³C-labeled formamideRing-forming condensation reactionde novo synthesis of the imidazole ring

This table outlines potential synthetic routes and is for illustrative purposes.

For carbon-13 labeling, a common strategy is to introduce the label at a specific position using a ¹³C-enriched reagent. For instance, to label the carboxyl carbon, one could employ potassium cyanide-¹³C (K¹³CN) in a reaction sequence that builds the carboxylic acid functionality. Alternatively, a de novo synthesis of the imidazole ring using ¹³C-labeled precursors would allow for the incorporation of the isotope into the heterocyclic core. The choice of labeling strategy depends on the specific research question and the desired position of the isotopic label.

Spectroscopic and Structural Characterization Techniques for 2 1h Imidazol 4 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-(1H-imidazol-4-yl)butanoic acid, distinct signals would be expected for the protons of the imidazole (B134444) ring, the butanoic acid chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the imidazole protons are influenced by the aromatic and electronic nature of the ring. The protons on the butanoic acid chain would exhibit characteristic splitting patterns (e.g., triplets, quartets) due to spin-spin coupling with adjacent protons, allowing for their unambiguous assignment. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying all unique carbon environments within the molecule. For 2-(1H-imidazol-4-yl)butanoic acid, distinct resonances would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, and the aliphatic carbons of the butanoic acid side chain. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole C2-H~7.5~135
Imidazole C5-H~6.8~117
Butanoic Acid C2-H~4.0 (t)~55
Butanoic Acid C3-H₂~2.0 (m)~30
Butanoic Acid C4-H₃~1.0 (t)~13
Carboxyl COOH>10 (br s)~175

Note: The data in this table represents predicted values and may vary based on solvent and experimental conditions. 't' denotes a triplet, 'm' a multiplet, and 'br s' a broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition and molecular formula of a compound. uni.lu By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-(1H-imidazol-4-yl)butanoic acid (C₇H₁₀N₂O₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. uni.lu The experimentally measured exact mass from an HRMS analysis would then be compared to this theoretical value to confirm the molecular formula. uni.lu

Data Table: HRMS Data for 2-(1H-imidazol-4-yl)butanoic acid

IonTheoretical Exact Mass (m/z)
[M+H]⁺155.0815
[M+Na]⁺177.0634
[M-H]⁻153.0669

Source: Predicted values based on the molecular formula C₇H₁₀N₂O₂. uni.luchemsynthesis.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. docbrown.info

The IR spectrum of 2-(1H-imidazol-4-yl)butanoic acid would be expected to show characteristic absorption bands for the carboxylic acid and imidazole functionalities. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info Additionally, characteristic peaks for the N-H and C=N stretching vibrations of the imidazole ring would be observed in the ranges of 3100-3500 cm⁻¹ and 1500-1650 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (broad)
ImidazoleN-H stretch3100-3500
Alkyl C-HC-H stretch2850-2960
Carboxylic AcidC=O stretch1700-1725 (strong)
Imidazole RingC=N and C=C stretch1500-1650

Source: General IR spectroscopy correlation tables. docbrown.info

X-ray Crystallography for Solid-State Conformation and Bonding Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern. Mathematical analysis of this pattern reveals the precise coordinates of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

A successful crystallographic analysis of 2-(1H-imidazol-4-yl)butanoic acid would reveal the exact conformation of the butanoic acid side chain relative to the imidazole ring. It would also provide detailed measurements of the bond lengths and angles within both the imidazole ring and the carboxylic acid group, confirming their expected geometries. Furthermore, the analysis would elucidate the hydrogen bonding network in the solid state, likely involving interactions between the carboxylic acid groups and the nitrogen atoms of the imidazole rings of adjacent molecules.

Due to the lack of publicly available single-crystal X-ray diffraction data for 2-(1H-imidazol-4-yl)butanoic acid, a detailed discussion of its specific solid-state structure is not possible at this time.

Theoretical and Computational Investigations of 2 1h Imidazol 4 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(1H-imidazol-4-yl)butanoic acid at the electronic level.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a primary tool used to investigate the electronic structure of imidazole-based compounds. These calculations help in determining the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. This analysis provides a theoretical basis for understanding how 2-(1H-imidazol-4-yl)butanoic acid might interact with other molecules. mdpi.com

Conformational Analysis and Tautomeric Equilibria of the Imidazole (B134444) Ring

The imidazole ring of 2-(1H-imidazol-4-yl)butanoic acid can exist in different tautomeric forms. Computational methods are employed to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. Conformational analysis, through systematic rotation of single bonds, identifies the most stable three-dimensional arrangements of the molecule. These studies are essential as the specific conformation and tautomeric state can significantly influence the molecule's biological activity and its ability to bind to a biological target.

Molecular Modeling and Docking Studies for Potential Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of 2-(1H-imidazol-4-yl)butanoic acid, docking studies can identify potential protein targets by simulating how the compound might fit into the binding sites of various enzymes or receptors. ijpsr.comajol.info These simulations calculate a docking score, which estimates the binding affinity between the ligand and the target. nih.gov By identifying key interactions, such as hydrogen bonds and hydrophobic interactions, researchers can predict which biological pathways the compound might modulate. ajol.info For example, docking studies on similar imidazole derivatives have been used to evaluate their potential as inhibitors of specific enzymes. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-target complex over time. ijnc.irnih.gov MD simulations provide a dynamic view of the molecular interactions, showing how the ligand and protein move and adapt to each other. semanticscholar.org By analyzing the trajectory of the simulation, researchers can determine if the initial binding pose is stable or if the ligand dissociates from the binding site. researchgate.net Root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to evaluate the stability of the complex during the simulation. mdpi.com These simulations offer a more realistic representation of the biological environment and help to validate the results of docking studies. ijnc.ir

In Silico ADMET Prediction Methodologies

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery. nih.govfrontiersin.org Various computational models are used to estimate the pharmacokinetic and toxicological properties of a compound like 2-(1H-imidazol-4-yl)butanoic acid. nih.gov These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, before committing to expensive and time-consuming experimental studies. frontiersin.org Parameters such as lipophilicity (LogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes are commonly evaluated. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchwithrutgers.comresearchgate.netresearchgate.net By analyzing a series of related compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds like 2-(1H-imidazol-4-yl)butanoic acid. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.net Once a reliable QSAR model is established, it can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. researchwithrutgers.comnih.gov

Biochemical and Biological Activity Profiling of 2 1h Imidazol 4 Yl Butanoic Acid

In Vitro Enzyme Interaction Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. These interactions can lead to the inhibition or modulation of enzyme activity, or the molecule itself can act as a substrate or cofactor.

Direct studies on the enzyme inhibition kinetics and mechanistic elucidation of 2-(1H-imidazol-4-yl)butanoic acid are not extensively available in the current body of scientific literature. However, the broader class of imidazole-containing compounds has been widely investigated for its enzyme-inhibiting properties.

For instance, imidazole (B134444) and its derivatives are known to inhibit certain enzymes through various mechanisms. One notable example is the inhibition of GH1 β-glucosidases, where imidazole acts as a partial competitive inhibitor. nih.gov This interaction involves the imidazole molecule binding to the enzyme's active site, thereby reducing the substrate's affinity. nih.gov

Furthermore, other imidazole derivatives have demonstrated inhibitory activity against enzymes such as insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in Alzheimer's disease. nih.gov Structure-activity relationship studies of these derivatives revealed that the imidazole group, along with a carboxylic acid and a tertiary amine, were critical for their inhibitory activity. nih.gov These compounds were found to be reversible, partial, and competitive inhibitors. nih.gov

Another area where imidazole compounds show significant inhibitory action is on cytochrome P450 enzymes. For example, a series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides were synthesized and evaluated for their inhibitory activity against human cytochrome P450C24A1 (CYP24A1) hydroxylase, with some derivatives showing potent inhibition. nih.gov The mechanism of inhibition for many imidazole-based antifungal drugs involves the N3 of the imidazole ring binding to the heme iron atom of cytochrome P450. youtube.com

While these examples highlight the potential of the imidazole scaffold in enzyme inhibition, specific kinetic data and the precise mechanism for 2-(1H-imidazol-4-yl)butanoic acid require dedicated investigation.

There is limited direct evidence to characterize 2-(1H-imidazol-4-yl)butanoic acid as a primary substrate or co-factor for specific enzymes. However, research into the microbial biotransformation of related compounds suggests it can be a product of enzymatic reactions. A study on alkane-oxidizing bacteria demonstrated the synthesis of imidazol-2-yl amino acids, including a butanoic acid derivative, from N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide. nih.gov This transformation occurred through the oxidation of the alkyl side chain. nih.gov This finding indicates that enzymes in these microorganisms can act on imidazole-containing molecules to produce butanoic acid derivatives, implying that 2-(1H-imidazol-4-yl)butanoic acid could potentially be a substrate for further enzymatic modification or a product of a metabolic pathway.

Receptor Binding and Modulation Assays (based on related imidazole compounds)

Direct receptor binding and modulation data for 2-(1H-imidazol-4-yl)butanoic acid is scarce. However, the extensive research on other imidazole-containing compounds provides a strong basis for predicting its potential interactions.

The imidazole ring is a key pharmacophore in many ligands that bind to various receptors, particularly adrenergic and imidazoline (B1206853) receptors.

Adrenergic Receptors: Many imidazole derivatives are known to interact with α-adrenergic receptors. For example, medetomidine (B1201911), an imidazole derivative, is a potent and selective α2-adrenergic receptor agonist. wikipedia.org Structure-activity relationship studies on analogues of medetomidine, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole, have shown that modifications to the molecule can significantly impact binding affinity and selectivity for α1- and α2-adrenoceptors. nih.gov

Imidazoline Receptors: Imidazoline binding sites (IBS) are distinct from adrenergic receptors and are classified into at least two subtypes, I1 and I2. nih.gov Clonidine, an antihypertensive drug, and other related imidazole compounds bind to these receptors. nih.govnih.gov An endogenous substance with clonidine-like properties has been found to bind with high affinity to these imidazoline sites in the ventrolateral medulla. nih.gov

Given these precedents, it is plausible that 2-(1H-imidazol-4-yl)butanoic acid could exhibit affinity for adrenergic and/or imidazoline receptors, although this requires experimental verification.

The functional outcome of receptor binding, whether agonistic or antagonistic, is highly dependent on the specific chemical structure.

Agonist Activity: As mentioned, medetomidine and its analogue 4-[1-(1-naphthyl)ethyl]-1H-imidazole are potent α2-adrenoceptor agonists. wikipedia.orgnih.gov Other imidazole-derived compounds have been identified as full agonists for the neurotensin-1 (NTR1) receptor. nih.gov

Antagonist Activity: Conversely, some imidazole derivatives act as antagonists. For instance, certain analogues of 4-[1-(1-naphthyl)ethyl]-1H-imidazole were found to be antagonists of α2A-adrenoceptor-mediated human platelet aggregation. nih.gov Additionally, imidazole-based compounds have been developed as antagonists for the angiotensin II receptor. nih.gov

The presence of the butanoic acid side chain in 2-(1H-imidazol-4-yl)butanoic acid will be a critical determinant of its functional activity at any receptors it may bind to.

Cellular Pathway Modulation in Cell-Free Systems and Cell Culture Models

There is currently no specific research available detailing the modulation of cellular pathways by 2-(1H-imidazol-4-yl)butanoic acid in either cell-free systems or cell culture models.

Cell-free systems are increasingly utilized to discover and produce peptide-based antibiotics and to study the effects of molecules on fundamental processes like transcription and translation. mdpi.comfu-berlin.de These systems offer a controlled environment to investigate the direct interactions of a compound with cellular machinery, free from the complexities of a living cell. mdpi.com Future studies could employ such systems to elucidate the specific molecular targets and pathways affected by 2-(1H-imidazol-4-yl)butanoic acid.

Similarly, cell culture models would be invaluable for understanding the broader physiological effects of this compound. Such studies could reveal its impact on cellular signaling, proliferation, and other key cellular functions. The development of imidazole derivatives as inhibitors of the IGF-1R pathway in tumor models highlights the potential for this class of compounds to modulate critical cellular pathways. nih.gov

Investigation of Intracellular Signaling Cascades

Extensive searches of scientific databases and literature revealed no specific studies investigating the effects of 2-(1H-imidazol-4-yl)butanoic acid on intracellular signaling cascades. Consequently, there is no available data to report on its mechanisms of action within cellular signaling pathways.

Evaluation of Antimicrobial Activity in Microbial Culture Systems

There are no available scientific reports or published studies that have evaluated the antimicrobial activity of 2-(1H-imidazol-4-yl)butanoic acid in microbial culture systems. Therefore, its potential efficacy as an antimicrobial agent against bacteria, fungi, or other microorganisms has not been determined.

Assessment of Anti-Proliferative Activity in Cell Lines

No peer-reviewed articles or research data were identified that specifically assess the anti-proliferative activity of 2-(1H-imidazol-4-yl)butanoic acid in any cell lines. As a result, its potential as a cytotoxic or cytostatic agent remains uncharacterized.

Exploration of Anti-Inflammatory and Immunomodulatory Effects in Cellular Models

A thorough review of the available literature yielded no studies concerning the anti-inflammatory or immunomodulatory effects of 2-(1H-imidazol-4-yl)butanoic acid in cellular models. The potential of this compound to modulate immune responses or inflammatory pathways has not been a subject of published research.

Pre-clinical Investigation in Animal Models for Mechanistic Insights

There is no evidence of pre-clinical investigations of 2-(1H-imidazol-4-yl)butanoic acid in animal models to gain mechanistic insights into its biological functions. Research into its in vivo effects and mechanisms of action has not been documented in the scientific literature.

Due to a lack of specific scientific information on the biosynthesis and metabolic pathways of 2-(1H-imidazol-4-yl)butanoic acid in the public domain, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Extensive searches for the natural precursors, biosynthetic enzymes, microbial biotransformation, metabolic fate, and regulatory mechanisms of this specific compound did not yield relevant research findings.

The scientific literature readily available does not appear to contain studies focused on the biological synthesis or metabolism of 2-(1H-imidazol-4-yl)butanoic acid. While research exists on the biosynthesis of other imidazole-containing compounds, such as histidine and its derivatives, this information is not directly applicable to the specified molecule and would not meet the strict requirement of focusing solely on 2-(1H-imidazol-4-yl)butanoic acid.

Therefore, to maintain scientific accuracy and adhere to the explicit constraints of the request, the generation of the article is not possible. Further research would be needed within the scientific community to elucidate the biosynthetic and metabolic pathways of this particular compound before a comprehensive article could be written.

Analytical Methodologies for Detection and Quantification of 2 1h Imidazol 4 Yl Butanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 2-(1H-imidazol-4-yl)butanoic acid, providing the necessary separation from other components in a sample. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-(1H-imidazol-4-yl)butanoic acid. A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

UV Detection: The imidazole (B134444) ring in 2-(1H-imidazol-4-yl)butanoic acid contains a chromophore that absorbs ultraviolet (UV) light. This allows for detection and quantification using a UV detector, typically in the range of 210-230 nm. While straightforward, UV detection may lack specificity in complex samples where other compounds absorb at similar wavelengths.

Fluorescence Detection: For enhanced sensitivity and selectivity, a derivatization step can be employed to introduce a fluorescent tag to the molecule. The carboxylic acid or the imidazole group can be targeted for derivatization. This approach is particularly useful for trace-level analysis.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This combination, known as HPLC-MS, allows for the determination of the compound's molecular weight and fragmentation pattern, confirming its identity with high confidence.

A simple, fast, and selective stability-indicating RP-HPLC method can be applied for following the degradation and appearance of impurities of related compounds under different pH conditions. pensoft.net For instance, the analysis of related pyrrolylcarboxylic acids has demonstrated stability at moderate pH and temperatures. pensoft.net

Table 1: Illustrative HPLC Parameters for Analysis of Imidazole-Containing Carboxylic Acids

ParameterSetting
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 220 nm

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since 2-(1H-imidazol-4-yl)butanoic acid is a polar and non-volatile amino acid derivative, it requires a derivatization step to increase its volatility and thermal stability for GC analysis. Common derivatization approaches include esterification of the carboxylic acid group and silylation of the imidazole ring.

Once derivatized, the compound can be separated on a GC column, often a capillary column with a polar stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (GC-MS). While requiring an additional sample preparation step, GC-MS can provide excellent resolution and sensitive detection. The analysis of short-chain fatty acids by GC-MS often involves derivatization to enhance volatility. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle-sized columns (typically <2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes a highly powerful tool for the quantification of compounds in complex biological matrices. nih.gov

This technique is particularly well-suited for the analysis of 2-(1H-imidazol-4-yl)butanoic acid in clinical and forensic samples, where high throughput and sensitivity are paramount. nih.gov The chromatographic separation is typically achieved on a reversed-phase column with a rapid gradient elution. nih.gov

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry is a cornerstone for the definitive identification and precise quantification of 2-(1H-imidazol-4-yl)butanoic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and non-volatile molecules like 2-(1H-imidazol-4-yl)butanoic acid. In positive ion mode, ESI would typically generate the protonated molecule [M+H]⁺. The predicted monoisotopic mass for the protonated adduct of an isomer, 2-imidazol-1-ylbutanoic acid, is 155.08151 m/z. uni.lu Other common adducts that could be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, with a predicted m/z of 153.06695 for the isomer. uni.lu

Table 2: Predicted m/z Values for Adducts of an Isomer, 2-imidazol-1-ylbutanoic acid

AdductPredicted m/z
[M+H]⁺ 155.08151
[M+Na]⁺ 177.06345
[M-H]⁻ 153.06695
[M+NH₄]⁺ 172.10805
[M+K]⁺ 193.03739
Data sourced from PubChem for the isomer 2-(1H-imidazol-1-yl)butanoic acid. uni.lu

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and is the gold standard for quantitative analysis in complex mixtures. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of 2-(1H-imidazol-4-yl)butanoic acid) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, significantly reduces background noise and improves the limit of quantification. nih.gov For 2-(1H-imidazol-4-yl)butanoic acid, characteristic fragmentation pathways would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as fragmentation of the imidazole ring and the aliphatic side chain. The development of sensitive and reproducible assays using LC-ESI-MS/MS has been successful for related butanoic acid derivatives. nih.gov

Spectrophotometric and Luminescent Assays

Spectrophotometric and luminescent assays offer sensitive and often rapid means for the detection and quantification of specific analytes. The imidazole ring, a key structural feature of 2-(1H-imidazol-4-yl)butanoic acid, possesses inherent optical properties that can be exploited for analytical purposes. nih.gov

Spectrophotometric Methods:

UV-Vis spectrophotometry is a widely used technique for the analysis of compounds containing chromophores. The imidazole ring exhibits characteristic UV absorbance. qiagen.com For instance, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The exact absorption maximum for 2-(1H-imidazol-4-yl)butanoic acid would need to be determined empirically but is expected to be in the UV range.

A common approach involves derivatization reactions to produce a colored product with a distinct absorbance maximum in the visible range, thereby enhancing sensitivity and selectivity. For example, a spectrophotometric assay for clavulanic acid, another heterocyclic compound, is based on its reaction with imidazole to form a product with an absorbance maximum at 312 nm. rsc.org A similar strategy could potentially be developed for 2-(1H-imidazol-4-yl)butanoic acid, where a reagent reacts specifically with the imidazole or carboxylic acid moiety to yield a chromogenic product.

Luminescent Assays:

Fluorescence and phosphorescence spectroscopy can offer even greater sensitivity and selectivity compared to spectrophotometry. The imidazole moiety is a component of many luminescent molecules and can contribute to their photophysical properties. researchgate.netrsc.org The intrinsic fluorescence of 2-(1H-imidazol-4-yl)butanoic acid, if any, could be utilized for its direct quantification.

Alternatively, derivatization with a fluorescent tag is a common strategy to enhance detection. The carboxylic acid group of 2-(1H-imidazol-4-yl)butanoic acid provides a convenient handle for such reactions. Fluorescent labeling reagents that react with carboxylic acids could be employed to yield a highly fluorescent derivative, which can then be quantified. The luminescent properties of imidazole derivatives are often influenced by solvent polarity and substitution on the imidazole ring. researchgate.netrsc.org

Method Validation Parameters (Limits of Detection, Limits of Quantification, Sensitivity, Selectivity)

The validation of any analytical method is crucial to ensure its reliability and accuracy. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), sensitivity, and selectivity. While specific validation data for 2-(1H-imidazol-4-yl)butanoic acid are not available, data from studies on other imidazole compounds can provide an indication of the performance that can be expected from well-developed methods.

Limits of Detection (LOD) and Quantification (LOQ):

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, commonly defined as 3:1 for LOD and 10:1 for LOQ. mdpi.com

For example, a UV-visible spectrophotometric method for the determination of ketoconazole, an imidazole antifungal agent, reported an LOD of 1.37 µg/mL and an LOQ of 4.07 µg/mL. researchgate.net Another UV spectrophotometric method for ornidazole, also an imidazole derivative, showed a linear relationship in the concentration range of 1µg/mL. researchgate.net High-performance liquid chromatography (HPLC) methods coupled with UV detection for various imidazole anti-infective drugs have demonstrated LODs in the range of 0.13 to 0.41 µg/mL and LOQs from 0.44 to 1.37 µg/mL. mdpi.com These values highlight the sensitivity that can be achieved for imidazole-containing compounds.

The following table provides examples of LOD and LOQ values obtained for various imidazole compounds using different analytical techniques.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
SecnidazoleHPLC-UV0.41 µg/mL1.37 µg/mL
OmeprazoleHPLC-UV0.13 µg/mL0.44 µg/mL
AlbendazoleHPLC-UV0.18 µg/mL0.61 µg/mL
FenbendazoleHPLC-UV0.15 µg/mL0.51 µg/mL
KetoconazoleUV-Vis Spectroscopy1.37 µg/mL4.07 µg/mL

This table presents data for other imidazole compounds to illustrate the typical performance of the analytical methods described and should not be taken as the actual values for 2-(1H-imidazol-4-yl)butanoic acid.

Sensitivity and Selectivity:

Sensitivity is the ability of the method to discriminate between small differences in analyte concentration and is often reflected by the slope of the calibration curve. nih.gov Selectivity refers to the ability of the method to measure the analyte of interest in the presence of other components in the sample matrix. mdpi.com For spectrophotometric and luminescent assays, selectivity can be enhanced through the use of specific derivatization reactions or by selecting excitation and emission wavelengths that are unique to the analyte-derivative. Chromatographic methods, such as HPLC, inherently offer high selectivity by separating the analyte from interfering substances prior to detection. researchgate.net

Sample Preparation Techniques from Complex Biological and Environmental Matrices

The analysis of 2-(1H-imidazol-4-yl)butanoic acid in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) necessitates an efficient sample preparation step to remove interfering substances and concentrate the analyte. chromatographyonline.com

Liquid-Liquid Extraction (LLE):

LLE is a conventional method based on the partitioning of the analyte between two immiscible liquid phases. nih.gov The pH of the aqueous phase can be adjusted to control the ionization state of 2-(1H-imidazol-4-yl)butanoic acid, thereby influencing its partitioning into an organic solvent. As a carboxylic acid, it will be more soluble in organic solvents at a pH below its pKa.

Solid-Phase Extraction (SPE):

SPE is a widely used and highly effective technique for sample cleanup and preconcentration. chromatographyonline.com The choice of the solid sorbent is critical and depends on the physicochemical properties of the analyte. For 2-(1H-imidazol-4-yl)butanoic acid, which is a polar and ionizable compound, several types of SPE cartridges could be suitable:

Reversed-phase (e.g., C18, C8): These nonpolar sorbents retain nonpolar to moderately polar compounds from an aqueous matrix. The retention of 2-(1H-imidazol-4-yl)butanoic acid could be manipulated by adjusting the pH of the sample.

Ion-exchange (anion or cation): Anion-exchange sorbents could be used to retain the negatively charged carboxylate form of the compound, while cation-exchange sorbents could retain the protonated imidazole ring.

Polymeric (e.g., Oasis HLB): These sorbents offer a combination of reversed-phase and ion-exchange properties and are effective for a broad range of analytes. An optimized SPE protocol using Oasis HLB cartridges has been successfully applied for the determination of 21 different imidazole compounds in water and sediment samples. bohrium.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method, which involves an initial extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) cleanup step, is a popular technique for the analysis of a wide range of analytes in food and environmental samples. This method could potentially be adapted for the extraction of 2-(1H-imidazol-4-yl)butanoic acid from solid or semi-solid matrices.

A summary of potential sample preparation techniques is provided in the table below.

TechniquePrincipleApplicability to 2-(1H-imidazol-4-yl)butanoic acid
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Suitable for initial cleanup and concentration from aqueous samples. Efficiency is pH-dependent.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent.Highly versatile for cleanup and concentration from both biological and environmental samples. Different sorbent types (reversed-phase, ion-exchange, polymeric) can be used.
QuEChERSAcetonitrile extraction followed by d-SPE cleanup.Potentially applicable for solid and semi-solid environmental samples.

The selection of the most appropriate sample preparation technique will depend on the specific matrix, the required level of sensitivity, and the analytical instrumentation available. For complex biological and environmental samples, a multi-step cleanup procedure combining techniques like LLE and SPE may be necessary to achieve the desired selectivity and sensitivity for the analysis of 2-(1H-imidazol-4-yl)butanoic acid. nih.govmdpi.com

Structure Activity Relationship Sar and Derivatives of 2 1h Imidazol 4 Yl Butanoic Acid

Design and Synthesis of Analogues and Homologues

The design and synthesis of analogues and homologues of 2-(1H-imidazol-4-yl)butanoic acid leverage established methods for heterocyclic chemistry. General strategies often involve multi-step syntheses that allow for the introduction of diversity at various positions of the molecule.

One common approach is the construction of the imidazole (B134444) ring from acyclic precursors. For instance, the Debus synthesis, first reported in 1858, uses a reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form substituted imidazoles. More modern approaches offer greater control and yield, including metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed imidazole scaffold.

The synthesis of N-substituted imidazoles can be achieved through reactions of the imidazole ring with appropriate electrophiles. For example, N-alkylation can be performed using alkyl halides in the presence of a base. The synthesis of 2-aryl-4-benzoyl-imidazoles has been developed as a modification of existing pharmacologically active scaffolds. nih.gov Furthermore, one-pot synthesis methods are increasingly employed for efficiency, such as the reaction of benzil, an amine, an aldehyde, and ammonium (B1175870) acetate. acs.org

Homologues, which differ by one or more methylene (B1212753) groups in the side chain, can be synthesized by using starting materials with different chain lengths. For example, to synthesize a homologue with a pentanoic acid side chain, the corresponding 5-carbon starting material would be used in place of the 4-carbon butanoic acid precursor.

Table 1: General Synthetic Strategies for Imidazole Derivatives

StrategyDescriptionKey Reagents
Debus SynthesisFormation of the imidazole ring from a dicarbonyl, an aldehyde, and ammonia.Glyoxal, Aldehyde, Ammonia
N-AlkylationIntroduction of an alkyl group on a nitrogen of the imidazole ring.Alkyl halide, Base
Metal-Catalyzed Cross-CouplingIntroduction of aryl or other groups at various positions.Organometallic reagents, Metal catalyst (e.g., Palladium, Copper)
One-Pot SynthesisMultiple reaction steps are performed in a single reactor.Varies depending on the specific reaction.

Impact of Substitutions on the Imidazole Ring on Biological Activity

Substitutions on the imidazole ring can dramatically alter the biological activity of 2-(1H-imidazol-4-yl)butanoic acid by affecting its electronic properties, hydrophobicity, and ability to interact with biological targets. The imidazole ring contains two nitrogen atoms, both of which can participate in hydrogen bonding, and the ring itself is aromatic.

Studies on various imidazole-containing compounds have shown that the introduction of different substituents can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. acs.org For example, in a series of 5-substituted imidazole-4-acetic acid analogues, which are structurally similar to derivatives of 2-(1H-imidazol-4-yl)butanoic acid, substitutions at the 5-position were found to be critical for activity at GABA-C receptors. Specifically, methyl, phenyl, and substituted phenyl groups at the 5-position resulted in full agonist activity, while other substituents led to a loss of activity. nih.gov This suggests that the size and nature of the substituent at this position are key determinants of biological function.

Table 2: Predicted Impact of Imidazole Ring Substitutions on Biological Activity

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
C2Small, hydrophobicMay enhance binding to hydrophobic pockets in a target protein.Increased lipophilicity.
N1Alkyl chainCan modulate lipophilicity and steric interactions.Affects overall shape and solubility.
C5Bulky, aromaticCould provide additional binding interactions (e.g., pi-stacking). nih.govPotential for increased affinity and selectivity. nih.gov

Influence of Modifications to the Butanoic Acid Side Chain

The butanoic acid side chain of 2-(1H-imidazol-4-yl)butanoic acid is a critical component for its biological activity, largely due to the presence of the carboxylic acid group and the length of the alkyl chain. Modifications to this side chain can influence the molecule's acidity, polarity, and steric properties.

The carboxylic acid group is often essential for interaction with biological targets, particularly those that recognize amino acids or other endogenous carboxylic acids. It can participate in ionic bonding and hydrogen bonding. Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can alter the pKa and binding mode of the compound. For some targets, esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active carboxylic acid.

Table 3: Potential Modifications to the Butanoic Acid Side Chain and Their Rationale

ModificationExampleRationale for Potential Change in Activity
Chain Length VariationPropanoic acid or pentanoic acid derivativeAlters the distance between the imidazole ring and the carboxylic acid, affecting how the molecule fits into a binding site.
BranchingIntroduction of a methyl group on the alkyl chainCreates steric hindrance that may enhance selectivity for a particular target or alter metabolic stability.
Functional Group ReplacementReplacement of carboxylic acid with a tetrazoleTetrazoles are bioisosteres of carboxylic acids and may offer improved metabolic stability or altered binding properties.
EsterificationMethyl or ethyl esterCan act as a prodrug, improving bioavailability. The ester would be hydrolyzed in the body to the active carboxylic acid.

Stereochemical Implications for Biological Interactions (e.g., comparison with L-Homohistidine)

The carbon atom alpha to the carboxylic acid in 2-(1H-imidazol-4-yl)butanoic acid is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is known to play a crucial role in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral.

L-homohistidine, the L-enantiomer of a homologue of histidine, provides a relevant comparison. In biological systems, L-amino acids are the naturally occurring and recognized forms for protein synthesis and many receptor interactions. Therefore, it is highly probable that the biological activity of 2-(1H-imidazol-4-yl)butanoic acid is stereospecific, with one enantiomer being significantly more active than the other. The L-isomer (the S-enantiomer for this compound) would be expected to have higher affinity for targets that recognize L-histidine or other L-amino acids.

The differential activity between enantiomers can arise from differences in binding affinity to the target protein. The three-dimensional arrangement of the imidazole ring, the carboxylic acid, and the rest of the side chain must be precise to fit into the binding site of a receptor or enzyme. An enantiomer with the incorrect stereochemistry may not be able to achieve the necessary interactions for biological activity. Studies on other chiral compounds have shown that stereochemistry can also affect uptake by transporters, with some transport systems being highly stereoselective.

Table 4: Comparison of Stereochemical Features

CompoundChiralityExpected Biological Relevance
2-(1H-imidazol-4-yl)butanoic acidExists as R and S enantiomersThe S-enantiomer (L-form) is likely the more biologically active form for targets recognizing L-amino acids.
L-HomohistidineL-enantiomer (S-configuration)The naturally recognized isomer for many biological processes involving amino acids.

Rational Design and Synthesis of Targeted Agents based on SAR

The rational design of targeted agents based on the SAR of 2-(1H-imidazol-4-yl)butanoic acid involves using the information gathered from modifying the imidazole ring and the butanoic acid side chain to create new molecules with improved properties. This process is often aided by computational chemistry techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking.

QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. These models can help to identify the key steric, electronic, and hydrophobic features that are important for activity, guiding the design of new, more potent derivatives.

Molecular docking simulations can provide insights into how a molecule binds to its target protein at the atomic level. By visualizing the binding mode of 2-(1H-imidazol-4-yl)butanoic acid and its analogues in the active site of a target, researchers can design new modifications that are predicted to enhance binding affinity and selectivity. For example, if a hydrophobic pocket is identified in the binding site, a derivative with a corresponding hydrophobic substituent could be designed.

The ultimate goal of rational design is to synthesize targeted agents with a specific and potent biological effect. This involves an iterative process of designing, synthesizing, and testing new compounds, with each cycle providing more information to refine the SAR models and guide the design of the next generation of molecules.

2 1h Imidazol 4 Yl Butanoic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of 2-(1H-imidazol-4-yl)butanoic acid allows it to participate in a variety of cyclization and condensation reactions to form intricate heterocyclic systems. The imidazole (B134444) moiety, with its nucleophilic nitrogen atoms, can react with electrophilic centers, while the carboxylic acid group can be activated or transformed to participate in ring-forming processes.

Research on analogous structures demonstrates the synthetic utility of the imidazole nucleus in constructing fused heterocyclic systems. For instance, intramolecular Diels-Alder reactions involving imidazole and triazine rings linked by an alkyl chain have been shown to produce tetrahydro-naphthyridines and pyrido[3,2-b]azepines in good yields. researchgate.net This suggests that the butanoic acid chain of 2-(1H-imidazol-4-yl)butanoic acid could be strategically functionalized to participate in similar intramolecular cycloadditions, leading to novel fused imidazole derivatives.

Furthermore, the imidazole ring can be a key component in multicomponent reactions (MCRs), which are efficient methods for building molecular complexity in a single step. For example, reactions involving pyridyl methyl ketones, malononitrile, and a 1,3-dicarbonyl compound can lead to the formation of complex chromene derivatives. bohrium.com By analogy, 2-(1H-imidazol-4-yl)butanoic acid or its derivatives could potentially be employed in MCRs to generate diverse libraries of heterocyclic compounds. The carboxylic acid group can also be converted to other functional groups, such as amides or esters, which can then participate in further cyclization reactions.

The following table summarizes potential heterocyclic systems that could be synthesized using imidazole-alkanoic acid building blocks:

Starting Material TypeReaction TypeResulting HeterocyclePotential Application Area
Imidazole-alkanoic acidIntramolecular cyclizationFused imidazoles (e.g., imidazo[2,1-b]thiazoles)Medicinal Chemistry
Imidazole derivativeMulticomponent ReactionPoly-substituted pyridines, chromenesDrug Discovery
Imidazole-alkanoic acidCondensation with diaminesImidazo-diazepinesCNS-active agents

Precursor for Novel Bioactive Molecules and Pharmaceutical Intermediates

The imidazole ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. dntb.gov.ua Consequently, 2-(1H-imidazol-4-yl)butanoic acid is a highly attractive precursor for the synthesis of novel bioactive molecules and pharmaceutical intermediates.

A notable example of a drug containing a similar structural motif is Bendamustine, an anticancer agent used to treat chronic lymphocytic leukemia and lymphomas. dntb.gov.ua Bendamustine features a benzimidazole (B57391) ring with a butanoic acid side chain, highlighting the therapeutic potential of this chemical combination. The butanoic acid moiety in these molecules often enhances solubility and can be crucial for interacting with biological targets.

Furthermore, derivatives of butanoic acid containing a benzimidazolone core, such as 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, have been identified as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and novel kinase inhibitors. igi-global.com This underscores the potential of 2-(1H-imidazol-4-yl)butanoic acid as a starting material for a wide range of therapeutic agents. The imidazole ring can act as a bioisostere for other functional groups, and its ability to participate in hydrogen bonding and metal coordination is often critical for drug-receptor interactions.

Alkane-oxidizing bacteria have been utilized to synthesize imidazol-2-yl amino acids from N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides, demonstrating a biotechnological route to functionalized imidazole derivatives, including butanoic acid derivatives. nih.govnih.gov This approach opens up possibilities for the "green" synthesis of chiral imidazole-containing amino acids for pharmaceutical applications.

The following table highlights some bioactive molecules and intermediates that feature an imidazole or benzimidazole core with a butanoic acid or related side chain:

Compound Name/ClassCore StructureTherapeutic Area/Application
BendamustineBenzimidazoleOncology
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acidBenzimidazoloneIntermediate for NSAIDs and kinase inhibitors
Imidazolylalkylamino acidsImidazoleAngiotensin II receptor antagonists

Applications in Chemical Synthesis beyond Medicinal Chemistry

While the primary focus for imidazole-containing compounds is often in medicinal chemistry, the unique properties of 2-(1H-imidazol-4-yl)butanoic acid also lend themselves to applications in other areas of chemical synthesis, such as materials science and catalysis.

The imidazole moiety is known to be an effective corrosion inhibitor for various metals and alloys. bohrium.comkfupm.edu.saigi-global.com Imidazole derivatives can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. kfupm.edu.sa The presence of the butanoic acid group in 2-(1H-imidazol-4-yl)butanoic acid could enhance this property by providing an additional point of interaction with the metal surface. This makes it a potential candidate for use in the formulation of anti-corrosion coatings and additives.

In materials science, imidazole-carboxylic acids are utilized as functionalizing agents for nanoparticles. For instance, 1H-imidazole-4,5-dicarboxylic acid has been used to modify the surface of silver nanoparticles, enabling them to act as colorimetric sensors for metal ions and biomolecules. acs.org The carboxylic acid group of 2-(1H-imidazol-4-yl)butanoic acid could be similarly employed to anchor the molecule to the surface of various nanomaterials, thereby imparting new functionalities.

Furthermore, imidazole and its derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. medchemexpress.com These metal-imidazole complexes can have interesting catalytic, magnetic, and photoluminescent properties. researchgate.net The butanoic acid group can also participate in the formation of coordination polymers and metal-organic frameworks (MOFs). Therefore, 2-(1H-imidazol-4-yl)butanoic acid could serve as a bifunctional ligand for the synthesis of novel coordination compounds and functional materials.

Future Research Directions and Perspectives for 2 1h Imidazol 4 Yl Butanoic Acid

Elucidation of Undiscovered Biological Roles and Mechanisms

The imidazole (B134444) ring is a versatile pharmacophore present in many biologically active compounds. researchgate.netnih.govclinmedkaz.orgresearchgate.netisca.merjptonline.orgjournalijcar.org Its presence in the amino acid histidine and the neurotransmitter histamine (B1213489) underscores its fundamental role in physiological processes. researchgate.netisca.mechemijournal.com Future research should prioritize a systematic exploration of the biological targets of 2-(1H-imidazol-4-yl)butanoic acid. Given its structural similarity to imidazole-4-acetic acid, a known neuromodulator with activity at GABA receptors, initial studies could focus on its potential as a modulator of neurotransmitter systems. nih.gov

Furthermore, the structural relationship to histidine suggests that 2-(1H-imidazol-4-yl)butanoic acid could play a role in pathways related to inflammation, oxidative stress, and metal ion chelation, similar to the dipeptide carnosine (β-alanyl-L-histidine) and its analogs. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net Investigating its antioxidant capacity and its ability to interact with metal ions could reveal novel cytoprotective functions.

Table 1: Potential Biological Targets for 2-(1H-Imidazol-4-yl)butanoic Acid Based on Structurally Related Compounds

Potential Target ClassRationale Based on Structural AnalogsKey Research Questions
Neurotransmitter Receptors Similarity to imidazole-4-acetic acid, a GABA receptor modulator. nih.govDoes it bind to and modulate GABA, histamine, or other neurotransmitter receptors? What are the downstream signaling effects?
Enzymes Involved in Histidine Metabolism As a histidine analog, it may interact with enzymes like histidine decarboxylase or carnosine synthase. mdpi.comIs it a substrate or inhibitor of key enzymes in the histidine metabolic pathway?
Metal Ion Homeostasis The imidazole ring is known to chelate metal ions; carnosine exhibits this property. mdpi.comCan it bind to metal ions like zinc, copper, or iron? Does it influence metal-induced oxidative stress?
Antioxidant Pathways Carnosine and other histidine-containing dipeptides are known antioxidants. mdpi.commdpi.comDoes it possess direct radical scavenging activity? Can it upregulate endogenous antioxidant defense mechanisms?

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of therapeutic applications for 2-(1H-imidazol-4-yl)butanoic acid is intrinsically linked to the development of efficient and environmentally benign synthetic routes. While various methods exist for the synthesis of imidazole derivatives, future research should focus on creating methodologies that are not only high-yielding but also adhere to the principles of green chemistry. researchgate.net

Recent progress in catalysis offers promising avenues. The use of heterogeneous catalysts, such as metal oxides on various supports, has shown success in the synthesis of substituted imidazoles and could be adapted for the production of 2-(1H-imidazol-4-yl)butanoic acid. nih.gov These methods often involve milder reaction conditions and allow for easier catalyst recovery and reuse, reducing waste and cost. nih.govsci-hub.box Microwave-assisted organic synthesis is another area that has demonstrated the potential to accelerate reaction times and improve yields in the synthesis of imidazole-containing compounds. researchgate.net

Future synthetic strategies should also explore enzymatic catalysis, which offers high selectivity under mild conditions, further enhancing the sustainability of the process. The development of robust and scalable synthetic protocols will be crucial for making this compound readily available for extensive biological evaluation.

Integration of Multi-Omics Approaches for Comprehensive System-Level Understanding

To gain a holistic understanding of the biological effects of 2-(1H-imidazol-4-yl)butanoic acid, the integration of multi-omics technologies is indispensable. nih.govmdpi.com Genomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by the compound in biological systems. nih.govmdpi.commdpi.com

Table 2: Application of Multi-Omics in the Study of 2-(1H-Imidazol-4-yl)butanoic Acid

Omics PlatformPotential ApplicationsExpected Insights
Genomics Identify genetic factors influencing response to the compound.Uncover patient populations that may benefit most from treatment.
Proteomics Profile changes in protein expression and post-translational modifications following treatment.Identify direct protein targets and downstream signaling pathways affected by the compound. nih.gov
Metabolomics Analyze alterations in the metabolome to understand the compound's impact on metabolic pathways.Reveal off-target effects and provide insights into the mechanism of action at a systemic level. mdpi.com

By combining these datasets, researchers can construct detailed network models of the compound's interactions within the cell. This systems-level perspective will be instrumental in identifying novel mechanisms of action, predicting potential side effects, and discovering biomarkers for monitoring therapeutic efficacy. nih.gov

Exploration of Novel Pre-clinical Therapeutic Avenues

Building on the foundational knowledge of its biological roles and mechanisms, future research should explore the pre-clinical therapeutic potential of 2-(1H-imidazol-4-yl)butanoic acid across a range of disease models. Based on the activities of related compounds, several therapeutic areas warrant investigation.

Given the neuropharmacological properties of imidazole-4-acetic acid and the neuroprotective effects of carnosine, neurological and psychiatric disorders represent a primary area of interest. nih.govmdpi.comresearchgate.net Pre-clinical models of conditions such as epilepsy, anxiety, and neurodegenerative diseases could be employed to evaluate the compound's efficacy.

The well-established role of imidazole derivatives in antimicrobial and anticancer therapies suggests that 2-(1H-imidazol-4-yl)butanoic acid should also be screened for these activities. researchgate.netnih.govclinmedkaz.orgisca.merjptonline.orgjournalijcar.org Its unique substitution pattern may confer novel activity or improved selectivity against various pathogens or cancer cell lines.

Furthermore, the potential anti-inflammatory and antioxidant properties inferred from carnosine and its analogs suggest that this compound could be beneficial in treating inflammatory conditions and diseases associated with oxidative stress. mdpi.com

The journey to unlock the full therapeutic potential of 2-(1H-imidazol-4-yl)butanoic acid is just beginning. A concerted, multidisciplinary research effort, guided by the perspectives outlined above, will be essential to translate the promise of this molecule into tangible clinical benefits.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(1H-imidazol-4-yl)butanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) enables efficient synthesis of imidazole-containing heterocycles. Reaction parameters such as temperature (80–100°C) and stoichiometric ratios (1:1.2 substrate-to-reagent) are critical for achieving yields >90% . Alternatively, thioglycolic acid in methanol under reflux (3–4 hours) can facilitate carboxylate-thioether bond formation, followed by crystallization for purification .

Q. Which analytical techniques are recommended for structural characterization of 2-(1H-imidazol-4-yl)butanoic acid?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Single crystals are grown via slow evaporation, and data collection requires a high-resolution diffractometer .
  • Spectroscopy : FT-IR confirms functional groups (e.g., carboxylic C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies imidazole proton environments (δ 7.5–8.5 ppm) and butanoic acid chain connectivity .

Q. How can purity and stereochemical integrity be validated during synthesis?

  • Methodological Answer :
  • Thin-layer chromatography (TLC) on silica gel (UV detection) monitors reaction progress .
  • HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures ≥95% purity, critical for biological assays .
  • Chiral chromatography or diastereomer separation via freeze-drying resolves stereoisomers, as demonstrated for analogous histidine derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data for imidazole-containing compounds be resolved?

  • Methodological Answer : Contradictions in unit cell parameters or space groups may arise from polymorphism. Redetermine structures under standardized conditions (e.g., 100 K cooling, synchrotron radiation) and validate using SHELXL’s R-factor convergence (<5%). Compare hydrogen-bonding networks (e.g., imidazole N–H···O interactions) to identify lattice variations .

Q. What strategies improve the biological activity of 2-(1H-imidazol-4-yl)butanoic acid derivatives?

  • Methodological Answer :
  • Side-chain modification : Introduce substituents (e.g., aryl groups) via N-alkylation or acylation to enhance receptor binding. For example, 4-(1H-imidazol-4-yl)phenyl derivatives show improved interactions in enzyme inhibition assays .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, followed by in vivo hydrolysis to regenerate the active form .

Q. How can computational modeling guide the design of imidazole-based inhibitors targeting specific enzymes?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB 3U8) to predict binding poses. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., His57 in proteases) .
  • Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC50 reference compounds) to minimize variability .
  • Re-evaluate purity : Impurities >5% (e.g., unreacted thioglycolic acid) can skew activity. Cross-validate via LC-MS and NMR .

Q. What experimental approaches resolve ambiguities in stereochemical assignments?

  • Methodological Answer :
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers via polarized IR spectra .
  • X-ray anomalous dispersion : Assigns absolute configuration using heavy-atom derivatives (e.g., Se-methionine analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.